molecular formula C12H12N2O2 B14537527 3a-Methyl-4,5-dihydro-1H-benzo[g]indazole-3,7(2H,3aH)-dione CAS No. 62017-78-1

3a-Methyl-4,5-dihydro-1H-benzo[g]indazole-3,7(2H,3aH)-dione

Cat. No.: B14537527
CAS No.: 62017-78-1
M. Wt: 216.24 g/mol
InChI Key: KZANUZRSQRRBCE-UHFFFAOYSA-N
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Description

3a-Methyl-4,5-dihydro-1H-benzo[g]indazole-3,7(2H,3aH)-dione is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3a-Methyl-4,5-dihydro-1H-benzo[g]indazole-3,7(2H,3aH)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of acyl hydrazides with benzyne precursors in the presence of ammonium difluorotriphenylsilicate (TBAT) in toluene at 50°C for 16 hours can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3a-Methyl-4,5-dihydro-1H-benzo[g]indazole-3,7(2H,3aH)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding quinones, while reduction may yield dihydro derivatives .

Scientific Research Applications

This compound has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors. For instance, derivatives of this compound have been identified as potential EGFR/HER-2 dual inhibitors, making them promising candidates for the development of novel antitumor agents . Additionally, it has applications in the development of fluorescent probes and other diagnostic tools .

Mechanism of Action

The mechanism of action of 3a-Methyl-4,5-dihydro-1H-benzo[g]indazole-3,7(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. For example, as an EGFR/HER-2 dual inhibitor, it binds to the active sites of these receptors, preventing their activation and subsequent signaling pathways that lead to cell proliferation and survival. This inhibition can result in the suppression of tumor growth and progression .

Properties

CAS No.

62017-78-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

7-hydroxy-3a-methyl-4,5-dihydro-2H-benzo[g]indazol-3-one

InChI

InChI=1S/C12H12N2O2/c1-12-5-4-7-6-8(15)2-3-9(7)10(12)13-14-11(12)16/h2-3,6,15H,4-5H2,1H3,(H,14,16)

InChI Key

KZANUZRSQRRBCE-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3=C(C1=NNC2=O)C=CC(=C3)O

Origin of Product

United States

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